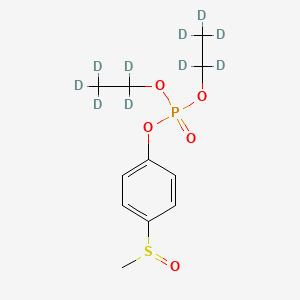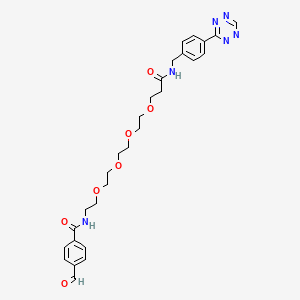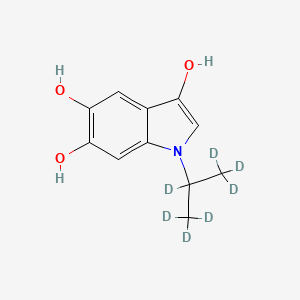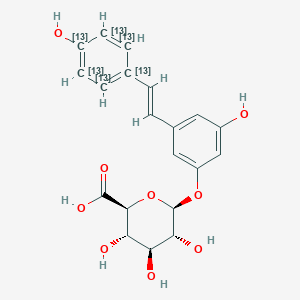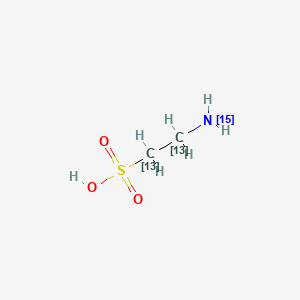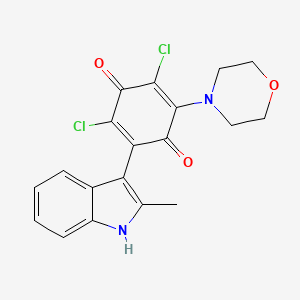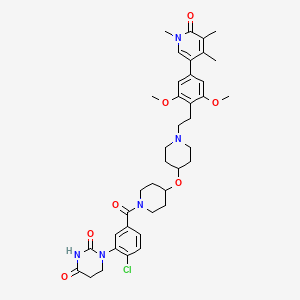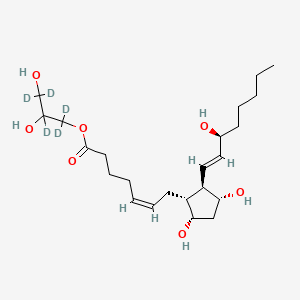
Prostaglandin F2|A-1-glyceryl ester-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandin F2|A-1-glyceryl ester-d5 is a stable metabolite of Prostaglandin F2|A. It is a glycero-ester derivative that has been synthesized and studied for its biological activity and stability. This compound is often used as an internal standard in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of Prostaglandin F2|A-1-glyceryl ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prostaglandin F2|A-1-glyceryl ester-d5 can be synthesized by incubating 2-Arachidonoyl glycerol with cyclooxygenase-2 and specific prostaglandin H2 isomerases in cell cultures . The reaction conditions typically involve the use of cell cultures or isolated enzyme preparations to facilitate the formation of the glyceryl ester .
Industrial Production Methods
The industrial production of this compound involves similar biochemical pathways as the synthetic routes. Large-scale production may require optimized conditions for enzyme activity and stability, as well as efficient purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Prostaglandin F2|A-1-glyceryl ester-d5 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis .
Common Reagents and Conditions
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Hydrolysis: Hydrolysis reactions can be catalyzed by acidic or basic conditions, leading to the cleavage of the ester bond.
Major Products Formed
Oxidation: The major product formed is the oxidized form of Prostaglandin F2|A-1-glyceryl ester.
Reduction: The major product is the reduced form of the compound, which may have different biological activities.
Hydrolysis: Hydrolysis results in the formation of Prostaglandin F2|A and glycerol.
Scientific Research Applications
Prostaglandin F2|A-1-glyceryl ester-d5 has several scientific research applications:
Mechanism of Action
The mechanism of action of Prostaglandin F2|A-1-glyceryl ester-d5 involves its interaction with specific molecular targets and pathways. It is known to be oxidized by 15-hydroxyprostaglandin dehydrogenase, leading to the formation of oxidized metabolites . These metabolites may interact with various receptors and signaling pathways, influencing biological processes such as inflammation and cell signaling .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin F2|A-1-glyceryl ester: The non-deuterated form of the compound.
Prostaglandin E2-1-glyceryl ester-d5: Another deuterated prostaglandin glyceryl ester used as an internal standard.
Prostaglandin D2-1-glyceryl ester: A similar compound with different biological activities.
Uniqueness
Prostaglandin F2|A-1-glyceryl ester-d5 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical techniques. This labeling provides enhanced stability and allows for precise quantification in complex biological matrices .
Properties
Molecular Formula |
C23H40O7 |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C23H40O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,21-,22+/m0/s1/i15D2,16D2,18D |
InChI Key |
NWKPOVHSHWJQNI-IBJCWZKSSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OCC(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



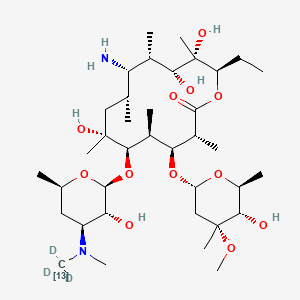
![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)


